

Physical and chemical properties of tetraphenylphosphonium phenolate

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Compound of Interest

Compound Name: *Tetraphenylphosphonium phenolate*

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An In-depth Technical Guide to **Tetraphenylphosphonium Phenolate**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **tetraphenylphosphonium phenolate**. It is intended to serve as a technical resource for professionals in research, development, and academia.

Core Properties

Tetraphenylphosphonium phenolate is an organic salt consisting of a large, non-coordinating tetraphenylphosphonium cation and a phenolate anion.^[1] Its unique structure imparts valuable properties, making it a significant compound in synthetic chemistry and materials science.^[1]

Physical Properties

The physical characteristics of **tetraphenylphosphonium phenolate** are summarized below. The compound is typically a white crystalline solid.^{[1][2][3]} It exhibits poor solubility in water but dissolves in many organic solvents such as ethanol, dimethylformamide, and ether.^{[1][2][3]}

Property	Value	Source
Molecular Formula	C ₃₀ H ₂₅ OP	[1] [2] [4] [5]
Molecular Weight	432.49 g/mol	[1] [4]
Appearance	White crystalline solid	[1] [2] [3]
Melting Point	Data not consistently available	[5] [6]
Boiling Point	Data not consistently available	[5] [6]
Solubility	Almost insoluble in water; Soluble in ethanol, dimethylformamide, ether	[1] [2] [3]
Storage Temperature	2-8°C under an inert atmosphere	[1] [6]

Chemical and Spectroscopic Properties

The chemical behavior of **tetr phenylphosphonium phenolate** is dominated by the reactivity of the phenolate anion, a potent nucleophile.[\[1\]](#) The large tetr phenylphosphonium cation is relatively inert but helps to stabilize the anion and increase its solubility in organic media.[\[1\]](#)[\[7\]](#)

Identifier	Value	Source
CAS Number	15464-47-8	[2] [4] [5] [8]
InChIKey	ZLLNYWQSSYUXJM- UHFFFAOYSA-M	[2] [4]
Purity	Typically ≥99%	

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for the structural confirmation of the compound.[\[1\]](#) The FT-IR spectrum is a composite of the vibrational modes of both the tetr phenylphosphonium cation and the phenolate anion.[\[1\]](#)

Synthesis and Experimental Protocols

Several methods exist for the synthesis of **tetr phenylphosphonium phenolate**. The most common approaches involve anion exchange or metathesis reactions.[\[1\]](#)

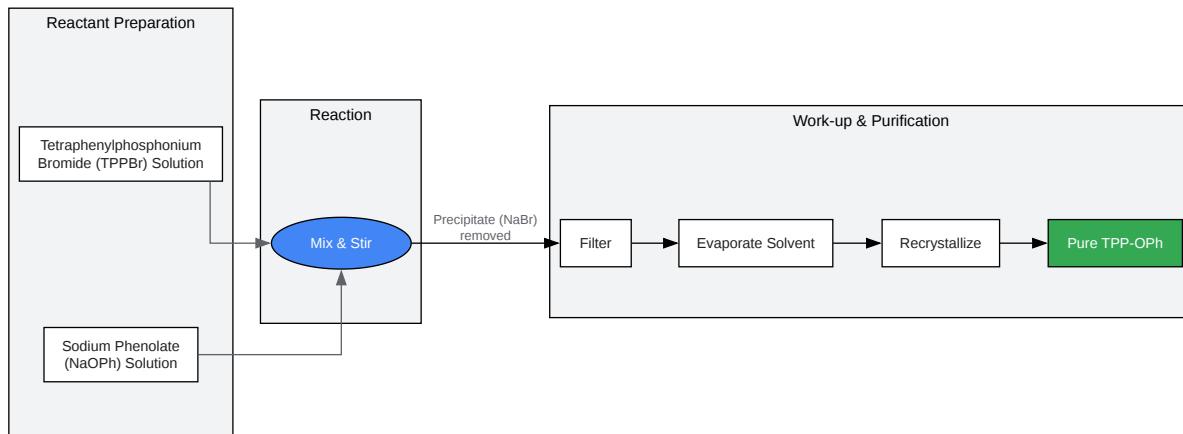
Synthesis via Anion Exchange from Tetraphenylphosphonium Halide

A widely used method is the reaction of a tetraphenylphosphonium halide (e.g., bromide) with sodium phenolate.[\[1\]](#) This metathesis reaction is driven by the precipitation of the sodium halide salt.[\[1\]](#)

Experimental Protocol:

- Preparation of Sodium Phenolate: Dissolve phenol in a suitable solvent (e.g., ethanol). Add an equimolar amount of a strong base like sodium hydroxide or sodium ethoxide. Stir the mixture until the phenol is completely deprotonated to form sodium phenolate.
- Reaction: In a separate vessel, dissolve tetraphenylphosphonium bromide in a minimal amount of a polar solvent in which it is soluble.
- Metathesis: Slowly add the sodium phenolate solution to the tetraphenylphosphonium bromide solution with constant stirring. A precipitate of sodium bromide will form.
- Isolation: Filter the reaction mixture to remove the precipitated sodium bromide.
- Purification: The filtrate, containing **tetr phenylphosphonium phenolate**, can be purified by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system.

A logical workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of **Tetraphenylphosphonium Phenolate (TPP-OPh)**.

Synthesis for Catalytic Applications

A specific process for preparing high-purity **tetraphenylphosphonium phenolate** in a liquid form suitable for use as a transesterification catalyst has been patented.[9]

Experimental Protocol:

- **Reaction Setup:** React tetraphenylphosphonium halide and phenol in an aqueous alkali solution. The molar ratio of phenol to the phosphonium halide should be $\geq 10:1$.[9]
- **pH and Temperature Control:** Maintain the reaction pH between 9.5 and 11 and the temperature at or below 55°C.[9] This forms a two-phase system (organic and aqueous).[9]
- **Phase Separation:** After the reaction is complete, add an alcohol with low water solubility (e.g., <20% by weight) to facilitate the separation of the aqueous phase from the organic phase.[9]
- **Purification:** The separated organic phase is washed one or more times with deionized water. [9]

- Final Product: The alcohol is removed from the organic phase via vacuum distillation, yielding a colorless, liquid formulation of **tetr phenylphosphonium phenolate**.^[9]

Reactivity and Mechanisms of Action

The utility of **tetr phenylphosphonium phenolate** stems from its role as a catalyst and reagent in various organic transformations.^[1]

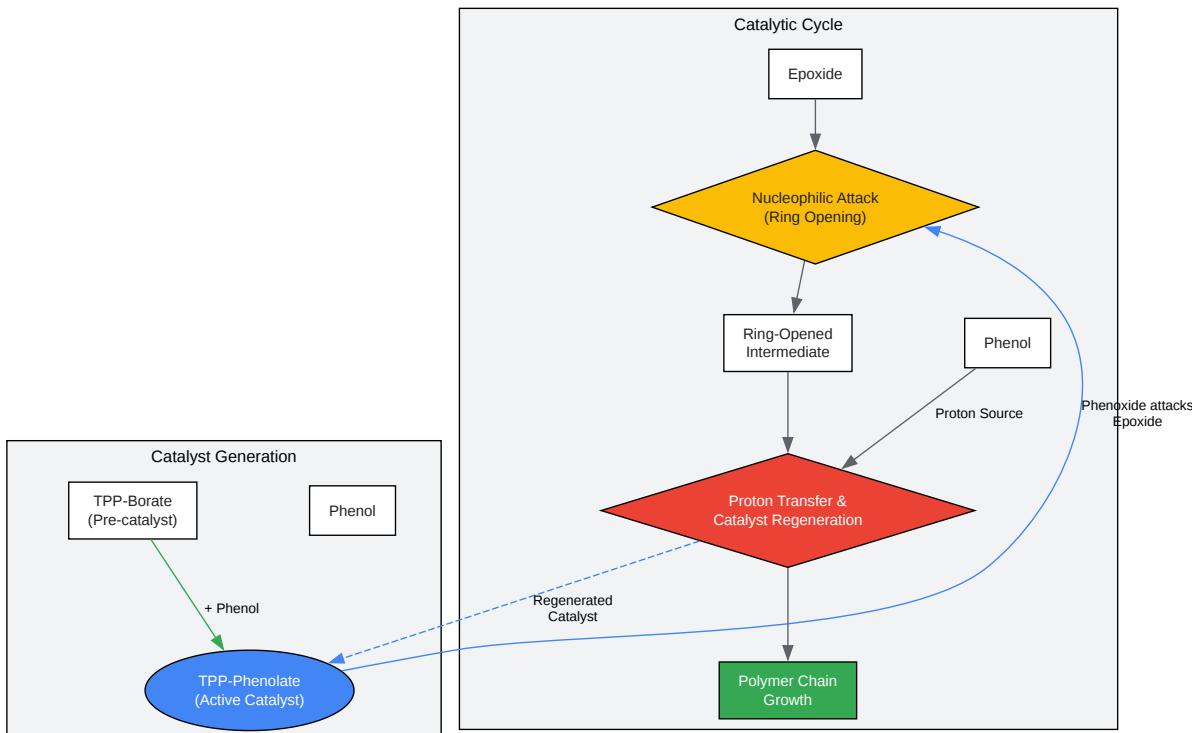
Nucleophilic Reactivity

The phenolate anion is a strong nucleophile, capable of attacking electrophilic centers.^[1] This reactivity is central to its function. The phenolate anion exhibits ambident reactivity, with the oxygen atom being a "hard" nucleophilic center and the carbon atoms of the aromatic ring being "softer" centers.^[1] The large, non-coordinating tetraphenylphosphonium cation enhances the nucleophilicity of the phenolate by minimizing ion-pairing effects.^[1]

Role as a Latent Hardening Accelerator

In the curing of phenol-epoxy resins, tetraphenylphosphonium salts act as latent hardening accelerators.^{[1][10][11]} The active species, **tetr phenylphosphonium phenolate**, is generated in situ.^{[10][11]} The phenoxide ion then performs a nucleophilic attack on the epoxide ring, initiating polymerization.^{[1][10][11]} The catalyst is regenerated in a cyclic process.

The catalytic cycle for the phenol-epoxy ring-opening reaction is illustrated below.



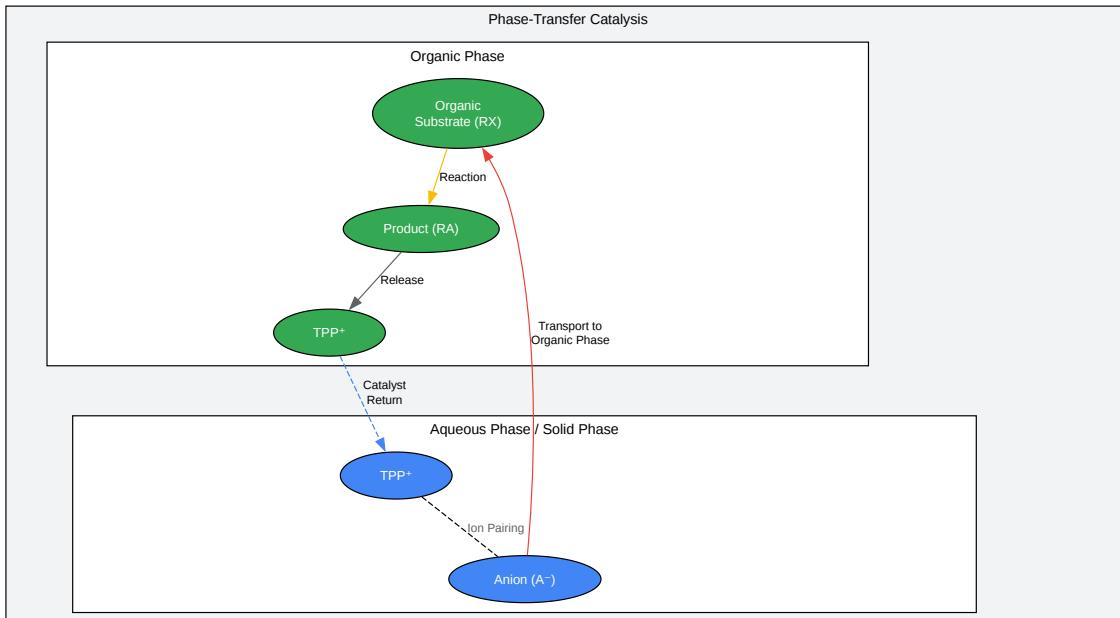
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Caption: Catalytic cycle of phenol-epoxy ring-opening using a TPP-based accelerator.

Phase-Transfer Catalysis

The tetraphenylphosphonium cation is lipophilic, which allows it to transport anions from an aqueous phase or a solid phase into an organic phase where the reaction can occur.^{[1][7]} This property makes its salts, including the phenolate, effective phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.^[1]

The mechanism of phase-transfer catalysis is shown below.



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Caption: Mechanism of Tetraphenylphosphonium (TPP⁺) as a phase-transfer catalyst.

Safety Information

Tetraphenylphosphonium phenolate is classified as harmful if swallowed and causes serious eye damage.[4] It is also considered toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling the compound.[2][3] Operations should be carried out in a well-ventilated area.[2][3]

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